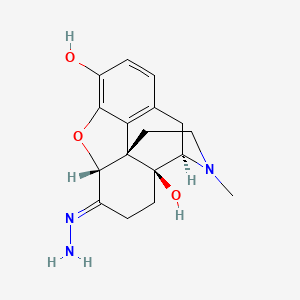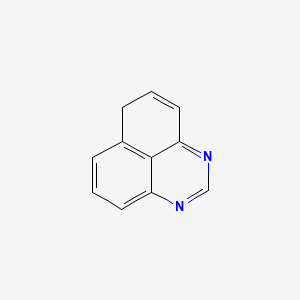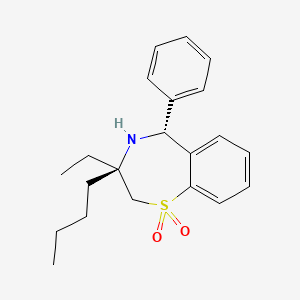
1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- is a complex organic compound belonging to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzothiazepine ring system with various substituents. Benzothiazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted benzaldehyde with a thioamide, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Other benzothiazepine derivatives with different substituents may exhibit similar biological activities but with varying potency and selectivity.
Dihydrobenzothiazepines: Compounds with similar dihydrobenzothiazepine structures but different substituents can be compared to understand the structure-activity relationship.
Uniqueness
1,4-Benzothiazepine, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-, 1,1-dioxide, (3R,5R)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct biological activities and chemical properties. The presence of butyl, ethyl, and phenyl groups, along with the specific stereochemistry, differentiates it from other benzothiazepine derivatives and influences its interactions with molecular targets.
Properties
Molecular Formula |
C21H27NO2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(3R,5R)-3-butyl-3-ethyl-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C21H27NO2S/c1-3-5-15-21(4-2)16-25(23,24)19-14-10-9-13-18(19)20(22-21)17-11-7-6-8-12-17/h6-14,20,22H,3-5,15-16H2,1-2H3/t20-,21-/m1/s1 |
InChI Key |
RUWCWTXHTOBJIA-NHCUHLMSSA-N |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=CC=CC=C2[C@H](N1)C3=CC=CC=C3)CC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=CC=CC=C2C(N1)C3=CC=CC=C3)CC |
Synonyms |
1357U88 1370U88 2163U90 2164U90 3-butyl-3-ethyl-2,3,4,5-tetrahydro-5-phenyl-1,4-benzothiazepine 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


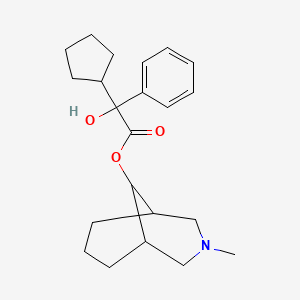

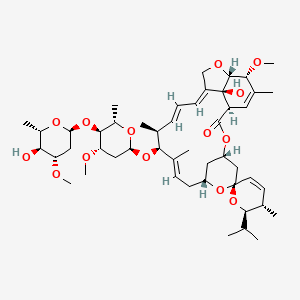
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
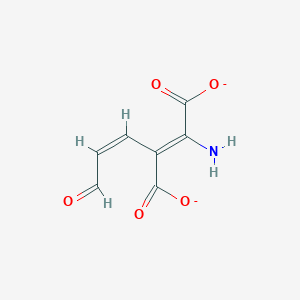
![[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244625.png)

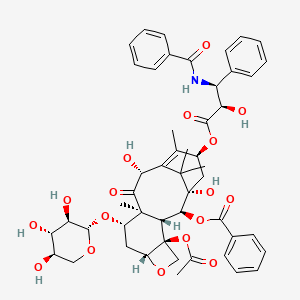
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B1244634.png)
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1244636.png)
